molecular formula C15H21N5OS B12269438 2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine

2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B12269438
M. Wt: 319.4 g/mol
InChI Key: VVNCKILWQXQZMM-UHFFFAOYSA-N
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Description

2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the piperidine moiety, and finally, the coupling of these intermediates with the pyrazine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro groups on the pyrazine ring can yield amines .

Scientific Research Applications

2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine apart is its unique combination of a pyrazine ring, a piperidine moiety, and a thiadiazole ring. This combination imparts unique chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H21N5OS

Molecular Weight

319.4 g/mol

IUPAC Name

2-propan-2-yl-5-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C15H21N5OS/c1-11(2)14-18-19-15(22-14)20-7-3-12(4-8-20)10-21-13-9-16-5-6-17-13/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3

InChI Key

VVNCKILWQXQZMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCC(CC2)COC3=NC=CN=C3

Origin of Product

United States

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